Benzeneethan-d4-amine

Vue d'ensemble

Description

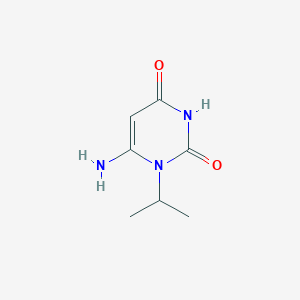

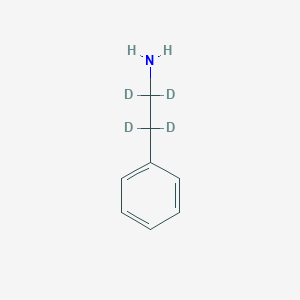

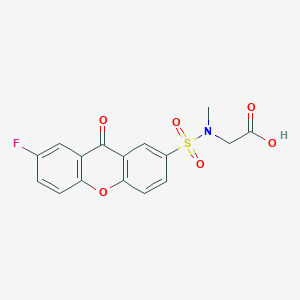

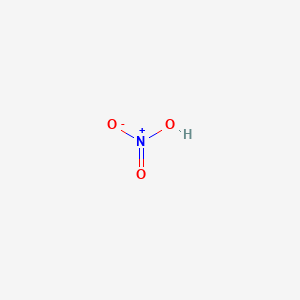

Benzeneethan-d4-amine, also known as 1,1,2,2-tetradeuterio-2-phenylethanamine, is a chemical compound with the molecular formula C8H11N . It has a molecular weight of 125.20 g/mol . The compound is also known by other synonyms such as 2-Phenylethylamine-d4 and 2-PHENYLETHYL-1,1,2,2-D4-AMINE .

Molecular Structure Analysis

The InChI of Benzeneethan-d4-amine is InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 . Its Canonical SMILES is C1=CC=C (C=C1)CCN and its Isomeric SMILES is [2H]C ( [2H]) (C1=CC=CC=C1)C ( [2H]) ( [2H])N .

Physical And Chemical Properties Analysis

Benzeneethan-d4-amine has a molecular weight of 125.20 g/mol, an XLogP3 of 1.4, a Hydrogen Bond Donor Count of 1, a Hydrogen Bond Acceptor Count of 1, and a Rotatable Bond Count of 2 . Its Exact Mass and Monoisotopic Mass are both 125.114256339 g/mol . Its Topological Polar Surface Area is 26 Ų .

Applications De Recherche Scientifique

Synthesis of Pharmaceuticals

Amines like Benzeneethan-d4-amine are fundamental in the synthesis of a variety of pharmaceuticals. They serve as building blocks for creating complex molecules, including drugs that act as receptor ligands, enzyme inhibitors, and anticancer agents. The ability of amines to form bonds with other organic molecules makes them invaluable in medicinal chemistry for developing new therapeutics .

Agrochemical Production

In the agrochemical industry, amines are used to produce pesticides, herbicides, and fertilizers. Benzeneethan-d4-amine can be involved in synthesizing compounds that protect crops from pests and diseases, thereby enhancing agricultural productivity and food security .

Materials Science

Amines contribute significantly to materials science, particularly in the fabrication of polymers, catalysts, sensors, and functional materials. Benzeneethan-d4-amine’s properties can be harnessed to develop materials with specific electronic, optical, and mechanical characteristics, suitable for applications in organic electronics, photovoltaics, and biomaterials .

Organic Synthesis

In organic chemistry, amines like Benzeneethan-d4-amine are used as intermediates in various reactions. Their nucleophilicity and basicity enable the construction of a wide range of organic compounds through functionalization reactions and transformations, which are essential in synthetic organic chemistry .

Environmental Remediation

Amines have applications in environmental remediation, such as in the treatment of wastewater and the removal of pollutants from the environment. Benzeneethan-d4-amine can be used in processes designed to capture and neutralize toxic substances, contributing to cleaner air and water .

Carbon Capture and Utilization

Benzeneethan-d4-amine-based materials are explored for their potential in carbon capture technologies. They can adsorb carbon dioxide from industrial emissions, which is a critical step in reducing greenhouse gas concentrations in the atmosphere. Furthermore, these materials can be used as catalyst modifiers in the electrochemical reduction of CO2, advancing sustainable technologies .

Orientations Futures

The future of the synthesis of biobased amines, including Benzeneethan-d4-amine, and their use in different applications is promising . Biobased amines are key monomers for the synthesis of polyamides, polyureas, polyepoxydes, which are all of growing interest in automotive, aerospace, building, or health applications .

Mécanisme D'action

Target of Action

Benzeneethan-d4-amine, also known as Phenethylamine-d4, primarily targets the Dopamine D4 receptor (D4R) . The D4R is a G-protein-coupled receptor in the brain that plays a crucial role in neuronal signaling within the mesolimbic system . This system regulates emotion and complex behavior .

Mode of Action

Phenethylamine-d4 interacts with its target, the D4R, by triggering slow-acting effects . The compound achieves this effect through a mechanism of inverse agonism at the D2 dopamine receptor . This interaction results in changes in the receptor’s activity and downstream signaling .

Biochemical Pathways

The compound affects the biochemical pathways involving dopamine, a neurotransmitter synthesized from the amino acid tyrosine in a two-step enzymatic process . The first step involves the conversion of tyrosine into l-3,4-dihydroxyphenylalanine (also referred to as l-DOPA or levodopa), catalyzed by tyrosine hydroxylase (TH) . The second step is carried out by aromatic l-amino acid decarboxylase (AADC), producing dopamine by decarboxylation of DOPA .

Pharmacokinetics

The compound’s interaction with the d4r suggests it has the ability to cross the blood-brain barrier and exert its effects within the central nervous system

Result of Action

The action of Benzeneethan-d4-amine on the D4R can result in several downstream effects. For instance, D4 activation in cultured prefrontal cortical neurons results in synaptic translocation and activation of CaMKII . This enzyme, in turn, regulates other targets such as AMPA receptors, which play a crucial role in glutamatergic transmission in the brain .

Action Environment

The action of Benzeneethan-d4-amine can be influenced by various environmental factors. For instance, the fluorescence quenching of organic molecules by various quenchers like aromatic amines is affected by factors such as temperature, viscosity, and solvent polarity

Propriétés

IUPAC Name |

1,1,2,2-tetradeuterio-2-phenylethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c9-7-6-8-4-2-1-3-5-8/h1-5H,6-7,9H2/i6D2,7D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BHHGXPLMPWCGHP-KXGHAPEVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])(C1=CC=CC=C1)C([2H])([2H])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80236527 | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzeneethan-d4-amine | |

CAS RN |

87620-08-4 | |

| Record name | Benzeneethan-d4-amine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0087620084 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethan-d4-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80236527 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 6-oxabicyclo[3.1.0]hexane-1-carboxylate](/img/structure/B48239.png)

![4-Amino-7-(2-hydroxyethoxymethyl)pyrrolo[2,3-d]pyrimidine-5-carbothioamide](/img/structure/B48241.png)